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Technical Support Center: RNA Extraction from
Cell Pellets
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low RNA yield when extracting RNA from a cell pellet.

Troubleshooting Guide: Low RNA Yield
Low RNA yield is a common issue in molecular biology. This guide provides a systematic

approach to identifying and resolving the root causes of this problem.

Initial Assessment: RNA Quantification and Quality
Before troubleshooting, it is crucial to accurately assess the yield and purity of your extracted

RNA using spectrophotometry (e.g., NanoDrop).

Parameter Ideal Ratio Indication of Low Ratio

A260/A280 ~2.0 Protein contamination.[1]

A260/A230 2.0 - 2.2

Contamination with organic

compounds (e.g., phenol,

guanidine salts).[1][2]
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If ratios are suboptimal, refer to the relevant FAQ section for specific troubleshooting steps.

Systematic Troubleshooting of Low RNA Yield
If RNA purity is acceptable but the yield is low, consider the following potential causes and

solutions.

Frequently Asked Questions (FAQs)
Q1: My RNA yield is lower than expected. What are the
most common causes?
Low RNA yield can stem from several factors throughout the extraction process. The most

common culprits are incomplete cell lysis and homogenization, RNA degradation, and issues

with the RNA precipitation or elution steps.[1][3]

Key areas to investigate:

Cell Lysis and Homogenization: Insufficient disruption of the cell pellet is a primary cause of

low yield. Ensure you are using a lysis buffer strong enough for your cell type and that

homogenization is complete.[4] For difficult-to-lyse cells, mechanical disruption methods like

bead beating or rotor-stator homogenizers can improve yields.[5]

RNA Degradation: RNA is highly susceptible to degradation by RNases. These enzymes can

be introduced from your hands, equipment, or the samples themselves. Maintaining a sterile,

RNase-free work environment is critical.[6] Samples should be processed quickly after

harvesting or immediately stabilized and stored at -80°C.[1][7]

RNA Precipitation (TRIzol/Phenol-Chloroform Methods): An invisible or easily lost RNA pellet

is a common issue, especially with low cell numbers. Using a carrier like glycogen can help

visualize and precipitate the pellet.[8] Also, ensure the isopropanol and ethanol washes are

performed correctly to avoid losing the RNA.

Column-Based Kit Issues: Overloading the spin column with too much starting material can

lead to clogging and reduced binding efficiency, resulting in lower yields.[4] Conversely,

using too little starting material can also result in yields below the detection limit of your

quantification method.
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Q2: How can I prevent RNA degradation during my
extraction?
Preventing RNA degradation is paramount for obtaining high-quality, high-yield RNA.

Best Practices:

RNase-Free Environment: Clean your workspace, pipettes, and centrifuges with RNase

decontamination solutions. Use certified RNase-free tubes, tips, and reagents.[9] Always

wear gloves and change them frequently.[3]

Proper Sample Handling: Process cell pellets immediately after harvesting. If immediate

processing is not possible, snap-freeze the pellet in liquid nitrogen and store it at -80°C, or

use an RNA stabilization reagent.[7][10] Do not allow frozen pellets to thaw before adding

the lysis buffer.[3][10]

Inactivate Endogenous RNases: The lysis buffer should contain strong denaturing agents,

such as guanidinium salts, to inactivate RNases present within the cells.[10] For TRIzol-

based methods, the phenol and guanidine isothiocyanate serve this purpose.

Q3: My 260/280 ratio is low. How can I improve it?
A low 260/280 ratio, typically below 1.8, indicates protein contamination.

Troubleshooting Steps:

Incomplete Phase Separation (TRIzol/Phenol-Chloroform): During the phase separation

step, be careful to aspirate only the upper aqueous phase containing the RNA. Avoid

disturbing the interphase, where proteins and DNA accumulate.[5] Leaving a small amount of

the aqueous phase behind is preferable to carrying over contaminants.

Re-extraction: If you suspect protein contamination, you can re-extract the aqueous phase

with chloroform to remove residual proteins.[9]

Column-Based Kits: Ensure that the optional Proteinase K digestion step is performed if your

sample type is known to have high protein content.[10] Also, adhere to the recommended

starting material amounts to avoid overwhelming the column's binding capacity.
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Q4: My 260/230 ratio is low. What does this mean and
how can I fix it?
A low 260/230 ratio (below 2.0) suggests contamination with organic compounds or salts, such

as phenol, guanidine salts from the lysis buffer, or carbohydrates.[1][2][11]

Troubleshooting Steps:

Improve Washing Steps (Column-Based Kits): Ensure that the wash steps are performed

correctly. Residual wash buffer containing salts can be carried over into the final eluate.

Perform an additional centrifugation step after discarding the final wash to completely dry the

column membrane before elution.[10]

Proper RNA Precipitation and Washing (TRIzol/Phenol-Chloroform): After precipitating the

RNA with isopropanol, ensure the pellet is washed thoroughly with 75% ethanol to remove

residual salts.[5] Air-dry the pellet sufficiently to remove the ethanol, but do not over-dry, as

this can make the RNA difficult to resuspend.[7]

Re-precipitation: For contaminated samples, an ethanol precipitation can be performed to

wash away the contaminating salts.[5]

Expected RNA Yield from Cultured Cells
The expected RNA yield can vary significantly depending on the cell type and metabolic state.

The following table provides a general guideline for expected total RNA yields from various

cultured cell lines.

Cell Line Number of Cells
Expected Total RNA Yield
(µg)

HeLa 1 x 10^6 15

Jurkat 1 x 10^6 15

General Mammalian Cell 1 x 10^6 10 - 30 (10-30 pg/cell)[12]

Note: These are approximate yields and can be influenced by culture conditions and the

specific RNA extraction protocol used.[11]
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Experimental Protocols
Protocol 1: Total RNA Extraction from a Cell Pellet using
a TRIzol-based Method
This protocol is a general guideline for RNA extraction using a monophasic solution of phenol

and guanidine isothiocyanate.

Materials:

TRIzol or similar reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes

Procedure:

Homogenization:

Start with a fresh or frozen cell pellet containing 1 x 10^5 to 1 x 10^7 cells.

Add 1 mL of TRIzol reagent to the cell pellet.

Lyse the cells by repeatedly pipetting up and down. For adherent cells, add the TRIzol

directly to the culture dish.[4]

Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.[7]

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
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Securely cap the tube and shake vigorously by hand for 15 seconds.

Incubate at room temperature for 2-3 minutes.[7]

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[7] The mixture will separate

into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous

phase.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh RNase-free tube. The volume of the

aqueous phase is typically about 60% of the initial TRIzol volume.[7]

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

Incubate at room temperature for 10 minutes.[7]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.[7]

RNA Wash:

Carefully discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol reagent used.

Mix by vortexing briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[7]

Resuspension:

Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the

pellet.[7]

Resuspend the RNA pellet in an appropriate volume of RNase-free water by pipetting up

and down. Incubate at 55-60°C for 10 minutes to aid dissolution.[4]

Protocol 2: Total RNA Extraction from a Cell Pellet using
a Column-Based Kit
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This protocol provides a general workflow for silica-membrane-based RNA purification kits.

Always refer to the manufacturer's specific instructions.

Materials:

Column-based RNA purification kit (containing lysis buffer, wash buffers, spin columns, and

collection tubes)

Ethanol (96-100%)

RNase-free water or elution buffer

Procedure:

Cell Lysis and Homogenization:

Harvest cells by centrifugation to obtain a cell pellet.

Add the appropriate volume of lysis buffer (containing a chaotropic salt) to the cell pellet.

Vortex or pipette up and down to lyse the cells completely. To reduce viscosity, the lysate

can be passed through a fine-gauge needle.[6]

RNA Binding:

Add one volume of 70% ethanol to the lysate and mix well.[13]

Transfer the mixture, including any precipitate, to a spin column placed in a collection

tube.

Centrifuge for 15-30 seconds at ≥8,000 x g. Discard the flow-through.[13]

Washing:

Add the first wash buffer (Wash Buffer 1) to the column and centrifuge for 15-30 seconds.

Discard the flow-through.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.stemcell.com/protocol-for-total-rna-isolation-from-cells.html
http://www.cohesionbio.com/download/CRG1021.pdf
http://www.cohesionbio.com/download/CRG1021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the second wash buffer (Wash Buffer 2, with ethanol added) to the column and

centrifuge for 15-30 seconds. Discard the flow-through.

Perform a second wash with the second wash buffer and centrifuge for 2 minutes to

ensure all residual ethanol is removed.[10]

Elution:

Place the spin column in a clean, RNase-free collection tube.

Add 30-50 µL of RNase-free water directly to the center of the silica membrane.

Incubate for 1 minute at room temperature.

Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.

Protocol 3: Assessing RNA Integrity by Agarose Gel
Electrophoresis
This protocol allows for the visualization of RNA integrity.

Procedure:

Gel Preparation: Prepare a 1% denaturing agarose gel (e.g., with formaldehyde or a bleach-

based method).[14]

Sample Preparation: Mix 1-3 µg of your RNA sample with a denaturing loading buffer.

Electrophoresis: Load the samples and run the gel at 5-6 V/cm.[8]

Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Green and

visualize under UV light.

Interpretation: High-quality eukaryotic total RNA will show two distinct, sharp bands

corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S rRNA band should be

approximately twice as intense as the 18S rRNA band (a 2:1 ratio).[3][15] Degraded RNA will

appear as a smear towards the lower molecular weight region of the gel, and the 2:1 ratio of

the rRNA bands will be lost.[15][16]
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Caption: General workflow for RNA extraction from a cell pellet.
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Caption: Troubleshooting flowchart for low RNA yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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